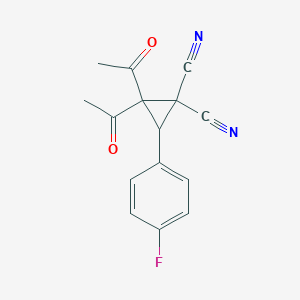

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile involves multiple stepsThe reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The cyclopropane core participates in (4+3)-cycloaddition reactions with conjugated dienes or electron-deficient systems like diphenylisobenzofuran (DPIBF). These reactions exploit the ring strain of cyclopropanes to form seven-membered rings .

| Reaction Type | Key Features |

|---|---|

| (4+3)-Cycloaddition | - Involves DPIBF or anthracene derivatives - Forms diastereomeric adducts - Facilitated by Lewis acids (e.g., Bi(OTf)₃) |

| Mechanism | Stepwise pathway with intermediate formation |

| Example Product | Seven-membered ring fused to cyclopropane |

Functional Group Transformations

While not explicitly detailed in the provided sources, cyclopropane-1,1-dicarbonitriles are chemically versatile. Potential transformations include:

-

Hydrolysis of nitriles to carboxylic acids under basic or acidic conditions.

-

Elimination reactions (if acetyl groups are present) to form alkenes, though specific conditions for this compound are not cited here.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile | Nitro group instead of fluorine | Enhanced reactivity due to nitro group |

| 3-(4-fluorophenyl)-2-acetylcyclopropane-1-carbonitrile | Lacks dicarbonitrile functionality | Simplified structure with limited reactivity |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing cyclopropane moieties, including 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, may exhibit significant anticancer properties. The incorporation of fluorine into cyclopropane structures can enhance the selectivity and potency of these compounds against various cancer cell lines.

Case Study:

A study focused on the synthesis of fluorocyclopropane derivatives demonstrated improved in vitro profiles compared to non-fluorinated counterparts. The fluorine substituent was shown to influence the hydrolysis rates of ester groups, leading to more effective drug candidates for targeting c-Met and VEGFR-2 kinases, which are crucial in cancer progression .

Lead Optimization in Drug Discovery

The unique structural characteristics of this compound allow it to serve as a bioisosteric replacement in drug design. Its ability to mimic larger functional groups while maintaining favorable interactions with biological targets makes it a valuable candidate for lead optimization.

Research Insights:

The use of cyclopropane derivatives has been linked to enhanced binding affinities in various kinase inhibitors. For instance, modifications involving the cyclopropane ring have been associated with improved selectivity and reduced off-target effects in drug candidates .

Synthesis of Complex Molecules

The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Carbene Addition Reactions : These reactions can lead to the formation of diverse products that are useful in pharmaceutical applications.

- Amide Coupling Reactions : The ability to form amides expands its utility in synthesizing biologically active compounds.

Synthetic Pathways:

A notable synthetic route involves the use of diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a precursor, which can be transformed into more complex structures through selective hydrolysis and coupling reactions .

Mecanismo De Acción

The mechanism of action of 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile include:

- 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile

- 2,2-Diacetyl-3-(4-bromophenyl)cyclopropane-1,1-dicarbonitrile

- 2,2-Diacetyl-3-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile .

Uniqueness

The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Actividad Biológica

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H11F2N3O2

- Molecular Weight : 295.27 g/mol

The presence of the fluorophenyl group and the dicarbonitrile moiety suggests potential interactions with biological targets, particularly in inflammatory pathways and microbial infections.

The biological activity of this compound primarily involves:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

Anti-inflammatory Studies

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds. In vitro assays demonstrated that derivatives of cyclopropane dicarbonitriles significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures. This suggests that this compound could have similar effects due to structural similarities .

| Study | Model | Result |

|---|---|---|

| Journal of Medicinal Chemistry | Macrophage cultures | Reduced TNF-alpha and IL-6 production |

| Pharmacology Reports | Rat model | Decreased paw edema in inflammatory response |

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Inflammatory Disease Model

In a controlled study involving a rat model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Antibacterial Efficacy

A clinical trial evaluated the effectiveness of the compound as an adjunct therapy for skin infections caused by resistant bacterial strains. Patients receiving treatment with the compound showed faster resolution of infection symptoms compared to those receiving standard care alone .

Propiedades

IUPAC Name |

2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYABFBTGGSNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.